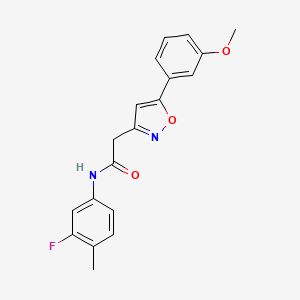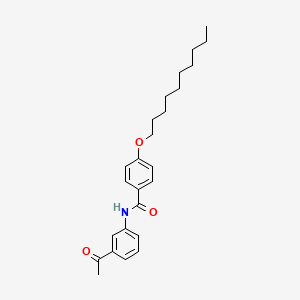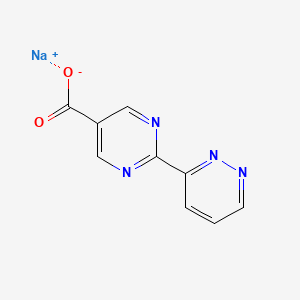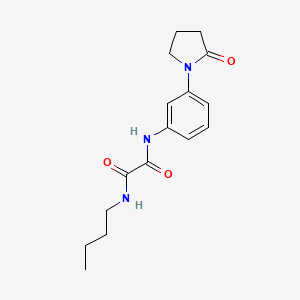![molecular formula C23H23N5O4 B3017278 3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396855-42-7](/img/structure/B3017278.png)
3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity, given the presence of a pyrimido[4,5-d]pyrimidine core, which is a fused heterocyclic system, and functional groups such as benzyl and dimethoxyphenethylamino.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, compound 10, a 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine, was prepared through reductive cyclization of corresponding 6-(1-cyanoalkyl)-5-nitropyrimidines . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions to incorporate the 3,4-dimethoxyphenethylamino group at the appropriate position on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the case of thiazolo-pyrimidines, the presence of organosulfur groups and the substitution pattern on the pyrimidine ring are key determinants of their pharmacological properties . Similarly, the molecular structure of "this compound" would likely influence its biological activity, with the benzyl and dimethoxyphenethylamino groups playing a significant role.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, catalytic hydrogenation of a dibenzylated pyrimidine compound led to C-benzyl bond cleavage, resulting in a monobenzylated product . This type of reaction could be relevant for the compound if selective deprotection or modification of the benzyl group is desired. Additionally, the reactivity of the amino group in the pyrimidine ring could be exploited for further functionalization or for the formation of drug conjugates.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of methyl groups and the formation of fused ring systems can affect these properties . The specific properties of "this compound" would need to be determined experimentally, but insights can be gained from related compounds. The presence of dimethoxy groups may increase solubility in organic solvents, while the benzyl group could contribute to the overall stability of the molecule.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Several studies have focused on the synthesis of pyrimido[4,5-d]pyrimidine derivatives through innovative methods, highlighting their potential in generating compounds with significant biological activities. For instance, a study described a three-component, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones, showcasing an efficient and solvent-free approach to create these compounds (Bazgir et al., 2008). This method emphasizes operational simplicity and environmental friendliness due to the absence of solvents.
Antimicrobial and Antitumor Activities
The antimicrobial activity of synthesized compounds, such as pyrano[2,3-d]pyrimidines and triazolopyrimidines, has been tested, with some compounds showing promising results (El-Agrody et al., 2001). Additionally, a separate study on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine revealed its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant antitumor activity against specific carcinomas (Grivsky et al., 1980).
Development of Anti-Inflammatory and Analgesic Agents
Research into the synthesis of novel compounds derived from visnaginone and khellinone has led to the identification of compounds with high COX-2 selectivity indices, demonstrating substantial analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the potential of pyrimido[4,5-d]pyrimidine derivatives in developing new therapeutic agents.
Fluorescent Probes for Metal Ions
A study highlighted the synthesis of a fluorescent probe based on pyrimidine, which exhibits high selectivity for Al3+ ions, demonstrating the utility of these compounds in sensing applications (Upadhyay & Kumar, 2010). This research opens avenues for the development of sensitive and selective sensors for environmental and biological monitoring.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-benzyl-2-[2-(3,4-dimethoxyphenyl)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-31-18-9-8-15(12-19(18)32-2)10-11-24-22-25-13-17-20(26-22)27-23(30)28(21(17)29)14-16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H2,24,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCCNAABXAQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)
![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)
![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)


![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
![(E)-N-[2-(5-Ethyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide](/img/structure/B3017217.png)
